molecular formula C20H25N3O2 B5718336 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine

1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B5718336
M. Wt: 339.4 g/mol
InChI Key: AQGMGOPOJDMNMC-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-4-(3-Phenylpropyl)piperazine is a piperazine-based chemical scaffold designed for research and development purposes. Piperazine derivatives are recognized as privileged structures in medicinal chemistry due to their versatile pharmacological profiles and presence in numerous bioactive molecules . These compounds are frequently investigated across multiple therapeutic areas, including as anticancer agents , antimicrobials , and for the management of neurological disorders . The molecular structure of this compound, featuring a 3-nitrobenzyl group and a 3-phenylpropyl chain, suggests its potential utility as a key intermediate in organic synthesis and drug discovery. Researchers can employ this building block to create novel hybrid molecules or to explore structure-activity relationships (SAR), particularly through functionalization of the aromatic nitro group or modification of the flexible alkyl chain . The piperazine core is known to contribute favorably to a compound's physicochemical properties, and its incorporation is a common strategy in the design of potential therapeutic agents . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-23(25)20-10-4-8-19(16-20)17-22-14-12-21(13-15-22)11-5-9-18-6-2-1-3-7-18/h1-4,6-8,10,16H,5,9,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGMGOPOJDMNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:

    N-alkylation of piperazine: The piperazine ring is first alkylated with 3-nitrobenzyl chloride under basic conditions to form 1-(3-nitrobenzyl)piperazine.

    Further alkylation: The intermediate 1-(3-nitrobenzyl)piperazine is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and phenylpropyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Reduction: The major product would be 1-(3-aminobenzyl)-4-(3-phenylpropyl)piperazine.

    Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of central nervous system activity.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity. The nitrobenzyl and phenylpropyl groups may influence the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Key Structural Differences

  • SA4503: Features a 3,4-dimethoxyphenethyl group, which enhances σ1 receptor agonism (Ki = 17.4 nM for σ1 vs. 1,774 nM for σ2) and is associated with neuroprotective effects in stroke models . GBR 12909: Contains a bis(4-fluorophenyl)methoxyethyl chain, conferring high DAT affinity (Ki = 0.3 nM) and selectivity over SERT (Ki = 220 nM) .

Receptor Binding Profiles

Compound σ1 Affinity (Ki, nM) σ2 Affinity (Ki, nM) DAT Affinity (Ki, nM) SERT Affinity (Ki, nM)
1-(3-Nitrobenzyl)-4-(3-PP)* Not reported Not reported Not reported Not reported
SA4503 17.4 1,774 >10,000 >10,000
GBR 12909 >10,000 >10,000 0.3 220
DTG (non-selective σ ligand) 29.1 63.2 >10,000 >10,000

*Structural analogs suggest the nitrobenzyl variant may exhibit σ1 affinity but lower DAT/SERT activity due to reduced lipophilicity compared to GBR 12909 .

Pharmacological Effects

Neuroinflammation and Stroke Recovery

  • DTG : Reduced nitrite and TNF-α levels in microglial cultures under hypoxia/aglycemia, unlike SA4503, suggesting σ receptor subtype-specific anti-inflammatory effects .

DAT/SERT Inhibition and Behavioral Effects

  • GBR 12909 : High DAT inhibition correlates with self-administration in primates, mimicking cocaine’s reinforcing effects .

Biological Activity

1-(3-Nitrobenzyl)-4-(3-phenylpropyl)piperazine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a nitrobenzyl group and a phenylpropyl moiety. Its structure can be summarized as follows:

  • Chemical Formula : C19_{19}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 316.41 g/mol

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : It has shown potential against various bacterial strains.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Anticancer Activity

Research indicates that this compound can induce cytotoxic effects in several cancer cell lines. For instance, studies using the MTT assay have demonstrated significant inhibition of cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54912.8Cell cycle arrest
HeLa18.5ROS generation

The proposed mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with the cell cycle, particularly at the G2/M phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against resistant strains of E. coli and found that the compound exhibited promising results, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine, and how can purity be optimized?

The synthesis typically involves alkylation of a piperazine precursor with 3-nitrobenzyl bromide. For example, 1-(3-nitrobenzyl)-4-(4-(trifluoromethyl)phenyl)piperazine is synthesized via alkylation of 1-(4-(trifluoromethyl)phenyl)piperazine with 3-nitrobenzyl bromide in the presence of a base like K₂CO₃ in DMF. Reaction conditions (room temperature, 6–7 hours) and purification via silica gel chromatography (ethyl acetate:hexane) are critical for achieving >90% yield and high purity . Key steps include monitoring reaction progress via TLC and confirming structure by 1^1H/13^13C NMR and HRMS.

Q. How are the physicochemical properties of this compound characterized, and what analytical techniques are recommended?

Physicochemical characterization includes:

  • Molecular weight : Calculated via mass spectrometry (e.g., HRMS confirms molecular ion [M+H]⁺ at m/z 316.1461) .
  • Solubility : Determined in solvents like DCM or DMSO using UV-Vis spectroscopy.
  • Stability : Assessed via accelerated stability studies under varying pH and temperature. Techniques like NMR (for structural confirmation), HPLC (for purity), and DSC (thermal stability) are essential .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how can binding affinity be experimentally validated?

Piperazine derivatives often target neurotransmitter transporters (e.g., dopamine, serotonin) or sigma receptors. For example, 1-(3-phenylpropyl)piperazine analogs exhibit triple reuptake inhibition (IC₅₀: 97–158 nM for dopamine, serotonin, norepinephrine) in vitro . Validation methods include:

  • Radioligand binding assays : Using 3^3H-labeled ligands for DAT, SERT, and NET.
  • Functional uptake assays : In transfected HEK293 cells expressing human transporters .

Q. How should researchers design in vivo studies to evaluate neuroprotective effects, and what endpoints are critical?

Example protocol from a tMCAO (transient middle cerebral artery occlusion) rat model:

  • Dosage : 0.5 mg/kg SA4503 (a sigma-1 agonist analog) administered intraperitoneally for 5 days post-ischemia .
  • Endpoints :
  • Infarct volume : Measured via TTC staining.
  • Behavioral tests : Rotarod (motor coordination) and grip strength tests .
    • Controls : Sham-operated animals and vehicle-treated groups to isolate drug effects.

Q. How can contradictory data on therapeutic efficacy (e.g., lack of infarct volume reduction) be resolved?

Discrepancies may arise from model variability (e.g., stroke severity) or pharmacokinetic factors. Strategies include:

  • Dose-response studies : Testing higher doses (e.g., 1–5 mg/kg) to identify therapeutic windows.
  • Biomarker analysis : Measuring cytokines (e.g., IL-1β, TNF-α) in peri-infarct regions to assess inflammation modulation .
  • Pharmacokinetic profiling : Evaluating brain penetration via LC-MS/MS to ensure adequate target engagement .

Q. What strategies are effective for optimizing derivatives to improve metabolic stability or potency?

  • Substituent modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
  • SAR studies : Comparing analogs like 1-(4-fluorophenyl)-4-(3-nitrobenzyl)piperazine to identify critical moieties for transporter affinity .
  • Molecular docking : Using crystal structures of DAT/SERT to predict binding modes and guide synthetic efforts .

Q. What computational methods are suitable for predicting off-target interactions or toxicity?

  • Docking simulations : Tools like AutoDock Vina to screen against CYP450 enzymes or hERG channels.
  • ADMET prediction : Software like SwissADME or ProTox-II to estimate permeability, bioavailability, and hepatotoxicity .

Methodological Considerations Table

Aspect Techniques/Approaches Key References
Synthesis OptimizationAlkylation reactions, silica gel chromatography
Binding AffinityRadioligand assays, HEK293 functional assays
In Vivo NeuroprotectiontMCAO model, rotarod, grip strength
Data Contradiction ResolutionDose-response, cytokine profiling, PK studies
Derivative OptimizationSAR, molecular docking, trifluoromethyl substitution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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